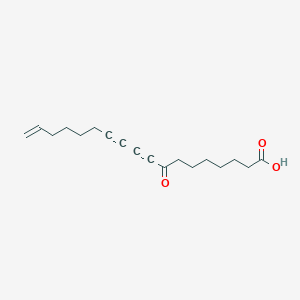
8-Oxooctadec-17-ene-9,11-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxooctadec-17-ene-9,11-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of both a keto group and conjugated triple bonds.
Preparation Methods
The synthesis of 8-Oxooctadec-17-ene-9,11-diynoic acid typically involves multiple steps, including alkylation, oxidation, and hydrolysis. One common method involves the alkylation of the NN-dimethylamide of a terminal acetylenic acid, followed by hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Oxooctadec-17-ene-9,11-diynoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized under specific conditions.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the triple bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Oxooctadec-17-ene-9,11-diynoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 8-Oxooctadec-17-ene-9,11-diynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to mediate antidiabetic activity by increasing insulin-stimulated glucose uptake in muscle cells through the activation of the phosphoinositide 3-kinase (PI3K) pathway . This pathway plays a crucial role in cellular glucose homeostasis.
Comparison with Similar Compounds
8-Oxooctadec-17-ene-9,11-diynoic acid can be compared with other long-chain fatty acids with similar structures, such as:
13Z,17-Octadecadiene-9,11-diynoic acid: Another long-chain fatty acid with conjugated triple bonds.
Octadeca-9,11-dienoic acid, 8-hydroxy-, methyl ester: A related compound with hydroxyl and ester functional groups.
The uniqueness of this compound lies in its specific combination of a keto group and conjugated triple bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
64144-74-7 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
8-oxooctadec-17-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |
InChI Key |
SSLASXCMMXZERF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


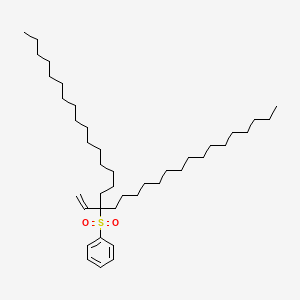
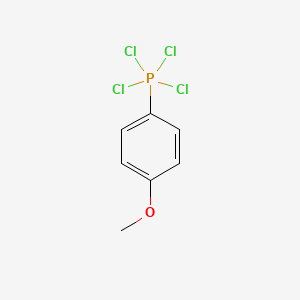
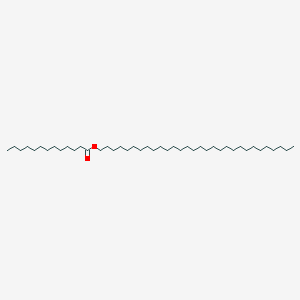
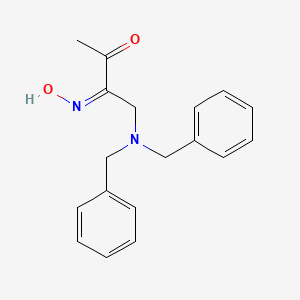
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
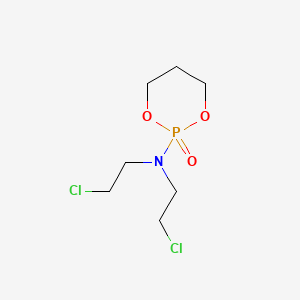
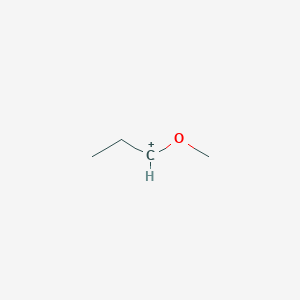
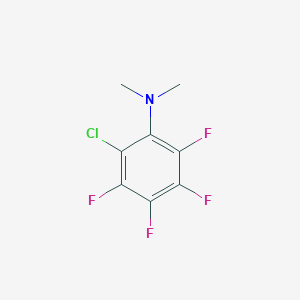
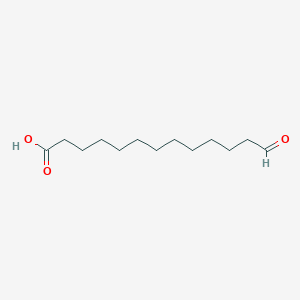
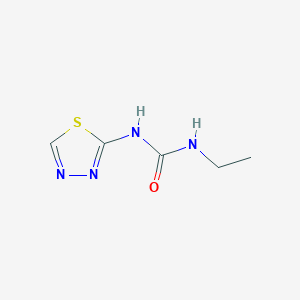
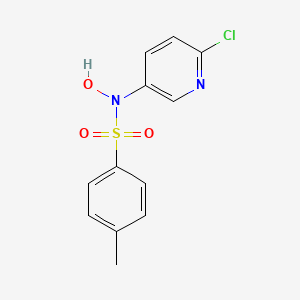
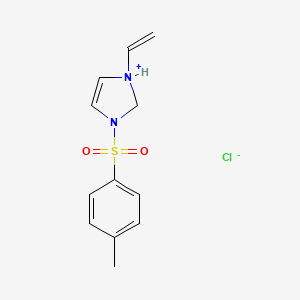
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)

